molecular formula C17H20N4O2 B4781566 ethyl 2-amino-1-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

ethyl 2-amino-1-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No.: B4781566
M. Wt: 312.37 g/mol
InChI Key: NCOCXMWXEGUHLN-UHFFFAOYSA-N
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Description

Ethyl 2-amino-1-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate (CAS: 433945-38-1) is a nitrogen-containing heterocyclic compound with the molecular formula C₁₉H₂₄N₄O₂ and a molecular weight of 340.43 g/mol . It belongs to the pyrrolo[2,3-b]quinoxaline family, characterized by a fused pyrrole-quinoxaline core substituted with an amino group at position 2, a butyl chain at position 1, and an ethyl ester at position 2. This compound is synthesized via palladium-catalyzed Buchwald amination/cyclization or nucleophilic substitution reactions, as reported for related analogs . Its structure is confirmed by ¹H NMR, where the NH proton resonates at 8.97 ppm , and by high-resolution mass spectrometry (HRMS).

Properties

IUPAC Name

ethyl 2-amino-1-butylpyrrolo[3,2-b]quinoxaline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c1-3-5-10-21-15(18)13(17(22)23-4-2)14-16(21)20-12-9-7-6-8-11(12)19-14/h6-9H,3-5,10,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCOCXMWXEGUHLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=C(C2=NC3=CC=CC=C3N=C21)C(=O)OCC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-1-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 2-aminobenzoyl chloride with ethyl 2-amino-1-butyl-1H-pyrrole-3-carboxylate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-1-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-amino-1-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-amino-1-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, leading to the inhibition of key biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication and repair, thereby exerting its anticancer effects. Additionally, the compound can induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The biological and physicochemical properties of pyrrolo[2,3-b]quinoxaline derivatives are heavily influenced by substituents at positions 1 and 3. Below is a comparative analysis of key analogs:

Compound Name Substituent (Position 1) Molecular Formula Molecular Weight (g/mol) Key Features
Ethyl 2-amino-1-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate Butyl C₁₉H₂₄N₄O₂ 340.43 Moderate lipophilicity; balanced solubility in organic/aqueous media.
Ethyl 2-amino-1-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate Hexyl C₁₉H₂₄N₄O₂ 340.43 Increased hydrophobicity (longer alkyl chain); potential for enhanced membrane permeability.
Ethyl 2-amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate 3-(Trifluoromethyl)phenyl C₂₁H₁₇F₃N₄O₂ 414.38 Electron-withdrawing CF₃ group; improved metabolic stability and π-π stacking in target binding.
Butyl 2-amino-1-(2-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate 2-Methoxybenzyl C₂₄H₂₆N₄O₃ 430.50 Aromatic substituent with methoxy group; potential for hydrogen bonding and enhanced bioavailability.
Ethyl 2-amino-1-(cyclohexylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate Cyclohexylmethyl C₂₂H₂₈N₄O₂ 380.49 Bulky, hydrophobic group; may reduce solubility but improve target specificity.

Key Observations :

  • Alkyl Chains (Butyl vs.
  • Aromatic vs. Aliphatic Substituents : The 3-(trifluoromethyl)phenyl group introduces strong electron-withdrawing effects, which can enhance binding to aromatic residues in enzymes (e.g., kinase active sites). In contrast, the 2-methoxybenzyl group offers hydrogen-bonding capability via the methoxy oxygen.
  • Steric Effects : The cyclohexylmethyl group imposes steric hindrance, possibly limiting off-target interactions but reducing synthetic yields due to challenging cyclization steps.

Yield Comparison :

  • The butyl derivative is synthesized in 76–88% yields under optimized conditions .
  • The hexyl analog follows similar protocols but may require longer reaction times due to steric effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 2-amino-1-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
Reactant of Route 2
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ethyl 2-amino-1-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

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